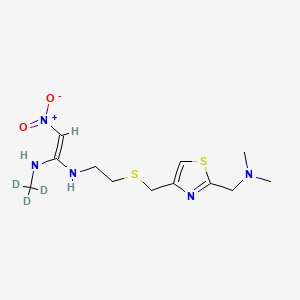

Nizatidine-d3

Description

Properties

IUPAC Name |

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-OFYUJABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858208 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-99-7 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Nizatidine-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nizatidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Nizatidine. This document details its primary application in research as an internal standard for the accurate quantification of Nizatidine in biological matrices, which is a critical aspect of pharmacokinetic and bioequivalence studies.

Introduction to this compound

This compound is a stable isotope-labeled form of Nizatidine, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Nizatidine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical applications.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂ |

| Molecular Weight | 334.48 g/mol |

| CAS Number | 1246833-99-7 |

Primary Use in Research: An Internal Standard for Bioanalysis

The primary and most critical application of this compound in a research setting is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The addition of a known concentration of this compound to biological samples (such as plasma or urine) at the beginning of the sample preparation process allows for the correction of variability that can occur during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures the accuracy and precision of the quantification of Nizatidine.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (Nizatidine), leading to similar behavior during sample processing and analysis.

Experimental Protocol: Quantification of Nizatidine in Human Plasma and Urine by LC-MS/MS

The following is a detailed methodology for the quantification of Nizatidine in human plasma and urine using this compound as an internal standard. This protocol is based on a validated LC-MS/MS assay.[2]

Materials and Reagents

-

Nizatidine reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Human plasma and urine (blank)

Sample Preparation

-

Spiking: To 100 µL of plasma or urine sample, add a known amount of this compound working solution.

-

Protein Precipitation: Add 300 µL of methanol to the sample.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (100mm × 4.6mm, 5µm) |

| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate |

| Flow Rate | 0.5 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table below |

MRM Transitions for Nizatidine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nizatidine | 332.1 | 155.1 |

| This compound (IS) | 335.1 | 155.1 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Nizatidine in human plasma and urine.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Matrix | Linear Range | LLOQ |

| Human Plasma | 5 - 2000 ng/mL | 5 ng/mL |

| Human Urine | 0.5 - 80 µg/mL | 0.5 µg/mL |

Further detailed validation data, including intra- and inter-day precision and accuracy, recovery, and stability, would be available in the full study report of a validated bioanalytical method.

Nizatidine's Mechanism of Action: Histamine H2 Receptor Signaling Pathway

Nizatidine is a competitive antagonist of the histamine H2 receptor, primarily found on the basolateral membrane of gastric parietal cells.[3] By blocking the binding of histamine to this receptor, Nizatidine effectively inhibits gastric acid secretion. The signaling pathway is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR).

Caption: Nizatidine blocks the histamine H2 receptor signaling pathway.

The activation of the H2 receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, a key step in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, ultimately leading to the secretion of gastric acid.[4][5] Nizatidine, by blocking the initial step of histamine binding, effectively prevents this entire cascade.

Experimental Workflow: Bioanalytical Method Using this compound

The following diagram illustrates the typical workflow for the quantification of Nizatidine in a biological sample using this compound as an internal standard.

Caption: Workflow for Nizatidine quantification using this compound.

This workflow highlights the critical role of adding the internal standard at the beginning of the process to ensure that any sample loss or variation during the subsequent steps is accounted for, leading to reliable and accurate results.

References

- 1. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Nizatidine-d3 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nizatidine-d3, a stable isotope-labeled internal standard, in the quantitative bioanalysis of the H2 receptor antagonist, nizatidine. This document provides a comprehensive overview of its application, particularly in pharmacokinetic studies, supported by detailed experimental protocols, quantitative data, and an exploration of the theoretical underpinnings of using deuterium-labeled standards.

Introduction: The Imperative for Internal Standards in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant analytical inaccuracies. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.

A stable isotope-labeled (SIL) internal standard, such as this compound, represents the ideal choice for quantitative LC-MS/MS. By incorporating a heavy isotope, in this case, deuterium, the chemical and physical properties of this compound are nearly identical to the parent analyte, nizatidine. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical error.

Physicochemical Properties and Mass Spectrometric Parameters

This compound is a deuterated analog of nizatidine, where three hydrogen atoms have been replaced by deuterium. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.

| Parameter | Nizatidine | This compound |

| Chemical Formula | C₁₂H₂₁N₅O₂S₂ | C₁₂H₁₈D₃N₅O₂S₂ |

| Monoisotopic Mass | 331.11 g/mol | 334.13 g/mol |

| Precursor Ion (m/z) | 332.1 | 335.1 |

| Product Ion (m/z) | 155.1 | 155.1 |

Table 1: Physicochemical and Mass Spectrometric Properties of Nizatidine and this compound.

Experimental Protocol: Quantification of Nizatidine in Human Plasma

This section outlines a typical experimental protocol for the quantification of nizatidine in human plasma using this compound as an internal standard, based on established methodologies[1][2].

Materials and Reagents

-

Nizatidine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate

-

Human plasma (with anticoagulant)

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (internal standard). For calibration standards and quality control (QC) samples, add the appropriate volume of nizatidine working solution.

-

Protein Precipitation: Add 300 µL of methanol to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a defined volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Bioanalytical Sample Preparation Workflow

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Agilent Eclipse Plus C18 (100mm x 4.6mm, 5µm)[1] |

| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate[1] |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

Table 2: Typical Liquid Chromatography Parameters.

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nizatidine) | m/z 332.1 → 155.1[1] |

| MRM Transition (this compound) | m/z 335.1 → 155.1[1] |

| Collision Gas | Nitrogen |

Table 3: Typical Mass Spectrometry Parameters.

Method Validation and Performance

A robust bioanalytical method requires rigorous validation to ensure its reliability. The use of this compound as an internal standard is instrumental in achieving the stringent acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

| Validation Parameter | Typical Performance |

| Linearity Range (Plasma) | 5 - 2000 ng/mL[1] |

| Linearity Range (Urine) | 0.5 - 80 µg/mL[1] |

| Lower Limit of Quantification (LLOQ) (Plasma) | 5 ng/mL[1] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

Table 4: Summary of Bioanalytical Method Validation Parameters for Nizatidine using this compound.

Pharmacokinetics and Metabolism of Nizatidine

Understanding the metabolic fate of nizatidine is crucial for interpreting pharmacokinetic data. Nizatidine is primarily excreted unchanged in the urine, with a smaller fraction undergoing metabolism. The major metabolic pathways include N-demethylation and oxidation of the sulfur and nitrogen atoms.

Major Metabolic Pathways of Nizatidine

The primary metabolites of nizatidine are:

-

N2-monodesmethylnizatidine: Formed by the removal of a methyl group.

-

Nizatidine N2-oxide: Results from the oxidation of a nitrogen atom.

-

Nizatidine S-oxide: Formed through the oxidation of the sulfur atom in the thiazole ring.

The use of this compound as an internal standard is particularly advantageous as its deuteration site is typically chosen to be metabolically stable, ensuring that the label is not lost during biotransformation.

The Advantages and Considerations of Deuterium-Labeled Internal Standards

The selection of a stable isotope-labeled internal standard is a critical decision in bioanalytical method development. While ¹³C and ¹⁵N labeled standards are often considered the "gold standard" due to their minimal isotopic effects, deuterium-labeled standards like this compound offer a cost-effective and readily available alternative. However, researchers must be aware of potential challenges associated with their use.

Advantages

-

Co-elution: this compound closely co-elutes with nizatidine, ensuring that both analyte and internal standard experience similar matrix effects during chromatographic separation and ionization.

-

Compensation for Variability: It effectively compensates for variations in sample extraction, injection volume, and ionization efficiency.

-

Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantitative results.

Potential Considerations

-

Isotopic Effect: The presence of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte. This "isotopic effect" can, in rare cases, cause the analyte and internal standard to experience different matrix effects if they elute into regions of varying ion suppression or enhancement.

-

Deuterium Exchange: While generally stable, deuterium atoms at certain positions on a molecule can be susceptible to exchange with protons from the solvent, particularly under certain pH conditions. Careful selection of the labeling position is crucial to avoid this.

-

Cross-Contamination: It is essential to ensure that the this compound standard is of high isotopic purity and is not contaminated with unlabeled nizatidine, which could lead to an overestimation of the analyte concentration.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of nizatidine in complex biological matrices. Its ability to mimic the behavior of the parent drug throughout the analytical process makes it a superior choice for an internal standard in LC-MS/MS-based bioanalysis. While the potential for isotopic effects exists with deuterium-labeled standards, careful method development and validation can mitigate these risks, ensuring the generation of high-quality, reliable data essential for pharmacokinetic assessments and clinical decision-making in drug development. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their bioanalytical endeavors.

References

An In-depth Technical Guide to the Comparative Analysis of Nizatidine and Nizatidine-d3 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for the quantitative analysis of the H2-receptor antagonist, Nizatidine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It places a special focus on the pivotal role of its deuterated analog, Nizatidine-d3, as an internal standard to ensure accuracy and precision in bioanalytical applications. This document delves into the theoretical underpinnings, detailed experimental protocols, and data interpretation essential for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction: The Imperative of Internal Standards in LC-MS/MS

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include inconsistencies in sample preparation, fluctuations in injection volume, matrix effects (ion suppression or enhancement), and variations in instrument response. To mitigate these variables, an internal standard (IS) is incorporated into each sample at a known concentration.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation behavior. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in quantitative mass spectrometry. By incorporating heavy isotopes like deuterium (²H or D), the molecular weight of the standard is increased without significantly altering its physicochemical properties. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both compounds behave almost identically during sample processing and analysis. The use of a SIL-IS is crucial for correcting for any analyte loss during sample preparation and for compensating for matrix effects, thereby leading to highly reliable and robust quantitative data.

Physicochemical and Mass Spectrometric Properties

A clear understanding of the mass spectrometric characteristics of both Nizatidine and its deuterated analog is fundamental for method development.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| Nizatidine | C₁₂H₂₁N₅O₂S₂ | 331.46 | 332.1 | 155.1 |

| This compound | C₁₂H₁₈D₃N₅O₂S₂ | 334.48 | 335.1 | 155.1 |

Table 1: Physicochemical and Mass Spectrometric Properties of Nizatidine and this compound.

Proposed Fragmentation Pathway

The fragmentation of Nizatidine and this compound in the mass spectrometer is a critical aspect of method development, as it determines the specific product ions to be monitored. The collision-induced dissociation (CID) of the protonated precursor ion of Nizatidine ([M+H]⁺ at m/z 332.1) predominantly yields a stable product ion at m/z 155.1. A plausible fragmentation pathway is illustrated below.

Caption: Proposed Fragmentation of Nizatidine.

Note: The fragmentation likely involves the cleavage of the ethylamino group and subsequent rearrangement, leading to the stable thiazole-containing fragment. This compound, with the deuterium atoms on the N-methyl group, is expected to follow the same fragmentation pathway, yielding the same product ion at m/z 155.1.[1][2]

Experimental Protocol: LC-MS/MS Quantification of Nizatidine in Human Plasma

This section provides a detailed, step-by-step protocol for the quantification of Nizatidine in human plasma, utilizing this compound as the internal standard. This method is based on a validated bioanalytical assay.[1][2]

Materials and Reagents

-

Nizatidine reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nizatidine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Nizatidine stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 400 µL of methanol to each tube to precipitate the plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Agilent Eclipse Plus C18 (100mm x 4.6mm, 5µm) |

| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Table 2: Liquid Chromatography Parameters.[1][2]

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Nizatidine: 332.1 → 155.1this compound: 335.1 → 155.1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: Mass Spectrometry Parameters.[1][2]

Method Validation and Performance

A summary of the validation parameters for the described method demonstrates its robustness and reliability for the quantification of Nizatidine in human plasma.[1][2]

| Validation Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Table 4: Summary of Bioanalytical Method Validation Parameters.

Workflow for Bioanalytical Method Development and Validation

The development and validation of a robust bioanalytical method using a deuterated internal standard follows a logical progression of steps to ensure the final method is accurate, precise, and fit for purpose.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Nizatidine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Nizatidine-d3 in a laboratory environment. This compound, a deuterium-labeled version of the histamine H2 receptor antagonist Nizatidine, is primarily utilized as a reference standard in analytical and drug development settings. Adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is critical for its safe handling and storage. The following tables summarize the key quantitative data available for both this compound and its non-deuterated counterpart, Nizatidine.

Table 1: Chemical Identifiers and Formula

| Property | This compound | Nizatidine |

| CAS Number | 1246833-99-7[1][2][3] | 76963-41-2[4] |

| Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂[5] | C₁₂H₂₁N₅O₂S₂ |

| Molecular Weight | 334.48 g/mol [5][6] | 331.46 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Solubility | DMSO: ≥ 50 mg/mL (149.49 mM); H₂O: 20 mg/mL (59.79 mM; requires sonication)[7] | [7] |

| Storage Temperature | 4°C, sealed, away from moisture and light[7] | [7] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[8] | [8] |

Table 3: Toxicological Data (Nizatidine)

Note: Specific toxicological data for this compound is limited. The following data is for Nizatidine and should be considered as a reference for assessing the potential hazards of this compound.

| Metric | Value | Species | Route |

| Oral LD50 | 1630 mg/kg | Mouse | Oral |

| Oral LD50 | 1653 mg/kg | Rat | Oral |

Experimental Protocols

While specific experimental protocols for the synthesis or toxicological evaluation of this compound are not detailed in the provided documentation, its primary application is as a reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) for the analysis of Nizatidine in various biological matrices. A general workflow for such an analysis is outlined below.

General Analytical Workflow using this compound as an Internal Standard

Caption: Analytical workflow for the quantification of Nizatidine using this compound.

Safety and Handling Guidelines

The following guidelines are a synthesis of best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Body Protection: Wear a laboratory coat.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[1]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] All equipment used when handling the product must be grounded.[4]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Do not ingest or breathe dust.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat and sources of ignition.[4] Store away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

-

Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[9]

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician and show them the Safety Data Sheet.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

-

Containment and Cleaning: Collect and arrange for disposal.[1] Sweep up and shovel into suitable containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[1]

Disposal Considerations

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]

Laboratory Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound within a laboratory environment.

Caption: Safe handling workflow for this compound in the laboratory.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. kmpharma.in [kmpharma.in]

- 3. This compound | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Axios Research [axios-research.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Isotopic Labeling for Quantitative Analysis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of cellular mechanics at the molecular level is paramount. Quantitative proteomics, a powerful discipline for measuring the abundance of proteins, has become an indispensable tool. Among the various techniques available, isotopic labeling coupled with mass spectrometry stands out for its precision and robustness. This guide provides a comprehensive overview of the core principles, experimental workflows, and applications of isotopic labeling for quantitative analysis, with a special focus on its utility in advancing pharmaceutical research.

Core Principles of Isotopic Labeling

Isotopic labeling for quantitative proteomics involves the incorporation of stable (non-radioactive) heavy isotopes into proteins or peptides.[1] Commonly used isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes are chemically identical to their naturally abundant, lighter counterparts but differ in mass.[1] This mass difference allows for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry (MS) analysis.[2]

The fundamental principle lies in creating "heavy" and "light" versions of proteins or peptides that can be distinguished by a mass spectrometer.[3] By mixing labeled (heavy) and unlabeled (light) samples and analyzing them simultaneously, the ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the original samples.[4] This co-analysis minimizes experimental variability that can arise from separate sample preparations and analyses.[3]

There are two primary strategies for introducing isotopic labels:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in media where essential amino acids are replaced with their heavy isotope-containing counterparts.[5] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome.[5] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[4]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or, more commonly, to peptides after protein extraction and digestion.[4] These tags contain both a reactive group that binds to specific amino acid residues (e.g., primary amines) and an isotopic signature.[6] Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used chemical labeling reagents.[6]

Key Isotopic Labeling Techniques: A Comparative Overview

The choice of isotopic labeling strategy depends on the specific research question, sample type, and available resources. SILAC, TMT, and iTRAQ are three of the most established and utilized methods in quantitative proteomics.[7]

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |

| Labeling Strategy | Metabolic (in vivo)[5] | Chemical (in vitro)[7] | Chemical (in vitro)[7] |

| Quantification Level | MS1 (Precursor Ion)[4] | MS2/MS3 (Reporter Ion)[6] | MS2 (Reporter Ion)[6] |

| Multiplexing Capacity | Typically 2-5 samples[8] | Up to 18 samples (TMTpro)[9] | Up to 8 samples[6] |

| Precision | High, as samples are mixed early in the workflow[10] | Good, but susceptible to ratio compression[7] | Good, but susceptible to ratio compression[7] |

| Sample Type Suitability | Proliferating cells in culture[9] | Virtually any sample type (cells, tissues, fluids)[6] | Virtually any sample type (cells, tissues, fluids)[6] |

| Advantages | High accuracy, low experimental variability, suitable for dynamic studies.[7] | High multiplexing capacity, suitable for large-scale studies.[7] | High peptide coverage, good for low-abundance proteins.[7] |

| Disadvantages | Limited to metabolically active cells, can be time-consuming and expensive.[9] | Potential for ratio distortion, requires more complex data analysis.[7] | Ratio distortion can occur, reagents can be expensive.[7] |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and accurate quantitative proteomics experiments. Below are generalized, step-by-step methodologies for SILAC, TMT, and iTRAQ.

SILAC Experimental Protocol

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the in vivo labeling of proteins for quantitative mass spectrometry.[4]

1. Cell Culture and Labeling:

-

Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids, while the second is grown in "heavy" medium where one or more essential amino acids (typically L-arginine and L-lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[4]

-

Cells are cultured for a sufficient number of cell divisions (at least five) to ensure near-complete incorporation of the heavy amino acids into the proteome.[2]

2. Sample Preparation and Mixing:

-

After the respective treatments (e.g., drug vs. vehicle), the light and heavy cell populations are harvested.

-

The cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.[11]

3. Protein Extraction, Digestion, and Mass Spectrometry:

-

The combined cell mixture is lysed, and the proteins are extracted.

-

The extracted proteins are then digested into peptides, typically using trypsin.[12]

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

4. Data Analysis:

-

Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.[4] The ratio of these intensities reflects the relative abundance of the protein in the two original samples.[4]

TMT Experimental Protocol

Tandem Mass Tag (TMT) labeling is a chemical labeling method that enables multiplexed analysis of up to 18 samples simultaneously.[9][13]

1. Protein Extraction and Digestion:

-

Proteins are extracted from each of the individual samples (e.g., different drug treatments or time points).

-

The protein concentration of each sample is accurately determined.

-

Equal amounts of protein from each sample are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.[13]

2. Peptide Labeling:

-

Each peptide digest is labeled with a different isobaric TMT reagent.[14] The TMT reagents are chemically identical in mass but contain different numbers of heavy isotopes in their reporter and balancer regions.[13]

-

The labeling reaction is typically carried out for one hour at room temperature and then quenched with hydroxylamine.[14]

3. Sample Pooling and Fractionation:

-

The TMT-labeled peptide samples are combined into a single mixture.[14]

-

This pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity before MS analysis.

4. LC-MS/MS Analysis:

-

The fractionated peptides are analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled versions of a given peptide appear as a single precursor ion.

-

Upon fragmentation in the MS2 (or MS3) scan, the reporter ions are cleaved and their distinct masses are measured.[13]

5. Data Analysis:

-

The relative abundance of the peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions.[13]

iTRAQ Experimental Protocol

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is another chemical labeling technique that allows for the simultaneous analysis of up to eight samples.[15]

1. Sample Preparation:

-

Similar to the TMT workflow, proteins are extracted from each sample, quantified, and equal amounts are taken for further processing.

-

The proteins are reduced, cysteine-blocked, and digested into peptides, typically with trypsin.[16]

2. Peptide Labeling:

-

Each peptide sample is labeled with a specific iTRAQ reagent (4-plex or 8-plex).[16] These reagents covalently bind to the N-terminus and lysine side chains of peptides.[15]

-

The labeling reaction is incubated for a set time and then the labeled samples are combined.[17]

3. Fractionation and LC-MS/MS:

-

The pooled, iTRAQ-labeled peptide mixture is typically desalted and may be fractionated to reduce complexity.[17]

-

The sample is then analyzed by LC-MS/MS. As with TMT, the different labeled versions of the same peptide are indistinguishable in the MS1 scan.[18]

4. Data Analysis:

-

During MS/MS fragmentation, the reporter ions are released and their intensities are measured.[15] The relative quantification of the peptides, and thus the proteins, is based on the signal intensity of these reporter ions.[18]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for illustrating the complex workflows and biological pathways investigated using isotopic labeling techniques.

Applications in Drug Development

Isotopic labeling-based quantitative proteomics has a broad range of applications throughout the drug development pipeline, from target discovery to preclinical studies.

Target Identification and Validation

A crucial first step in drug discovery is the identification and validation of molecular targets that are causally linked to a disease. Quantitative proteomics can compare the proteomes of healthy versus diseased states, or drug-treated versus untreated cells, to identify proteins that are differentially expressed or modified. For instance, a SILAC-based study could reveal proteins that are upregulated in cancer cells upon treatment with a growth factor, highlighting potential therapeutic targets within that signaling pathway.

Elucidating Drug Mechanism of Action and Signaling Pathways

Understanding how a drug exerts its effects at the molecular level is critical for its development and optimization. Isotopic labeling can be used to map the signaling pathways that are modulated by a drug candidate. For example, a TMT experiment could be designed to quantify changes in protein phosphorylation across a time course following drug administration, thereby elucidating the kinetics of signaling pathway activation or inhibition.

A key signaling pathway often implicated in cancer is the mTOR (mechanistic target of rapamycin) pathway. Quantitative proteomics has been instrumental in dissecting this pathway. For example, studies have used TMT to identify that mTOR inhibition by drugs like rapamycin leads to decreased phosphorylation of numerous ribosomal proteins and translation initiation factors, providing a detailed molecular picture of the drug's effect on protein synthesis.[13]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Understanding the ADME properties of a drug candidate is a cornerstone of preclinical development. Isotopic labeling is extensively used in these studies to trace the fate of a drug and its metabolites in an organism. By synthesizing a drug with a stable isotope label (e.g., ¹⁴C or ¹³C), researchers can track its absorption, distribution to various tissues, metabolic transformation, and eventual excretion. This information is vital for determining pharmacokinetic parameters and assessing the safety and efficacy of a new therapeutic agent.[10]

Conclusion

Isotopic labeling for quantitative analysis is a robust and versatile set of techniques that provide deep insights into the complexities of the proteome. For researchers, scientists, and drug development professionals, these methods are not merely analytical tools but essential instruments for discovery. From identifying novel drug targets and elucidating mechanisms of action to characterizing the metabolic fate of new chemical entities, isotopic labeling strategies like SILAC, TMT, and iTRAQ are integral to the modern pharmaceutical research and development pipeline, accelerating the journey from laboratory discovery to clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. creative-proteomics.com [creative-proteomics.com]

- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 16. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ITRAQ-based quantitative proteomics reveals the proteome profiles of MDBK cells infected with bovine viral diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Nizatidine-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nizatidine is a histamine H2 receptor antagonist that inhibits the production of stomach acid. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of nizatidine in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Nizatidine, using Nizatidine-d3 as the stable isotope-labeled internal standard (IS). The use of an internal standard like this compound is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[1] The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Mass Spectrometry Parameters

The determination of Nizatidine and its deuterated internal standard, this compound, is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The specific MRM transitions are detailed in the table below. These transitions are selected for their specificity and abundance to ensure reliable quantification.

Table 1: MRM Transitions and Mass Spectrometry Parameters for Nizatidine and this compound

| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode |

| Nizatidine | 332.1 | 155.1 | ESI+ |

| This compound (IS) | 335.1 | 155.1 | ESI+ |

Note: Instrument-specific parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity. This process typically involves infusing a standard solution of the analyte and varying the parameters to find the optimal values.

Experimental Protocol

This protocol outlines the procedure for the analysis of this compound in a given sample matrix (e.g., human plasma or urine).

1. Materials and Reagents

-

Nizatidine reference standard

-

This compound internal standard

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Ammonium formate

-

Blank biological matrix (plasma, urine, etc.)

2. Standard and Internal Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nizatidine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nizatidine primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking samples.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate proteins.[2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[2][3]

-

Mobile Phase: A mixture of methanol and water (95:5, v/v) containing 5 mM ammonium formate.[2][3]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

5. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: As specified in Table 1.

-

Gas Temperatures and Flow Rates: Optimize according to manufacturer's guidelines.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nizatidine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Nizatidine in the unknown samples is then determined from this calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for Nizatidine analysis using LC-MS/MS.

References

Application Notes and Protocols for the Use of Nizatidine-d3 in Pharmacokinetic Studies of Nizatidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion and is used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Accurate determination of Nizatidine concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Nizatidine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

These application notes provide detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Nizatidine in human plasma and urine.

Pharmacokinetic Profile of Nizatidine

Nizatidine is rapidly absorbed after oral administration, with a bioavailability exceeding 70%.[4][5] Peak plasma concentrations are typically reached within 0.5 to 3 hours.[4] The elimination half-life of Nizatidine is approximately 1 to 2 hours.[4] More than 90% of an oral dose is excreted in the urine within 12 hours, with about 60% as unchanged drug. The primary metabolite is N-desmethylnizatidine, which accounts for about 7% of the dose.[6]

Data Presentation: Pharmacokinetic Parameters of Nizatidine

The following tables summarize key pharmacokinetic parameters of Nizatidine from various studies in healthy adult volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Nizatidine (150 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 700 - 1,800 | [4] |

| Tmax (h) | 0.5 - 3 | [4] |

| AUC (ng·h/mL) | Data not consistently reported | |

| Half-life (h) | 1 - 2 | [4] |

| Bioavailability (%) | >70 | [4] |

Table 2: Single-Dose Pharmacokinetic Parameters of Nizatidine (300 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 1,400 - 3,600 | [4] |

| Tmax (h) | 0.5 - 3 | [4] |

| AUC (ng·h/mL) | Data not consistently reported | |

| Half-life (h) | 1 - 2 | [4] |

Experimental Protocols

Bioanalytical Method for Nizatidine in Human Plasma and Urine using LC-MS/MS

This protocol describes a validated method for the quantification of Nizatidine in human plasma and urine using this compound as an internal standard.[3]

1.1. Materials and Reagents

-

Nizatidine reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Human urine

1.2. Preparation of Stock and Working Solutions

-

Nizatidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nizatidine and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Nizatidine Working Solutions: Prepare a series of working solutions by serially diluting the Nizatidine stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

1.3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma or urine with the appropriate Nizatidine working solutions to achieve final concentrations ranging from 5 to 2000 ng/mL for plasma and 0.5 to 80 µg/mL for urine.[3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma or urine at a minimum of three concentration levels (low, medium, and high).

1.4. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma or urine sample (calibration standard, QC, or study sample), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

1.5. LC-MS/MS Conditions

| Parameter | Condition | Reference |

| LC System | Agilent 1200 Series or equivalent | [3] |

| Column | Agilent Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm) | [3] |

| Mobile Phase | Methanol:Water (95:5, v/v) with 5 mM ammonium formate | [3] |

| Flow Rate | 0.5 mL/min | [3] |

| Injection Volume | 10 µL | |

| Column Temp. | Ambient | |

| MS System | Triple quadrupole mass spectrometer | [3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |

| MRM Transitions | Nizatidine: m/z 332.1 → 155.1this compound: m/z 335.1 → 155.1 | [3] |

1.6. Data Analysis

-

Quantify Nizatidine concentrations using the peak area ratio of Nizatidine to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Nizatidine in the QC and study samples by interpolation from the calibration curve.

Protocol for a Single-Dose Pharmacokinetic Study of Oral Nizatidine

2.1. Study Design

-

This is an open-label, single-dose study in healthy adult volunteers.

-

Subjects should be fasted for at least 10 hours prior to drug administration and for 4 hours post-dose.

-

A single oral dose of 150 mg Nizatidine is administered with 240 mL of water.

2.2. Blood Sampling

-

Collect venous blood samples (approximately 5 mL) into tubes containing K2EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

2.3. Urine Sampling

-

Collect urine samples over the following intervals: 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose.

-

Measure the volume of each urine collection.

-

Aliquot and store urine samples at -80°C until analysis.

2.4. Pharmacokinetic Analysis Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:

-

Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

Elimination half-life (t1/2).

-

Apparent total body clearance (CL/F).

-

Apparent volume of distribution (Vz/F).

From the urine data, calculate the cumulative amount of Nizatidine excreted in the urine and the renal clearance (CLR).

Visualizations

Caption: Experimental workflow for a Nizatidine pharmacokinetic study.

Caption: Metabolic pathway of Nizatidine.

References

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nizatidine Capsules 150 mg and 300 mg [dailymed.nlm.nih.gov]

- 5. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Preparing Nizatidine-d3 Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine-d3 is the deuterium-labeled form of Nizatidine, a potent and selective histamine H2 receptor antagonist.[1] By blocking H2 receptors on gastric parietal cells, Nizatidine effectively reduces the secretion of gastric acid.[2][3] This mechanism of action makes it a valuable compound for treating conditions such as stomach and intestinal ulcers.[1] The deuterated analog, this compound, serves as an excellent internal standard for bioanalytical applications, particularly in pharmacokinetic studies involving liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] Its use allows for precise and accurate quantification of Nizatidine in biological matrices like plasma and urine.[4]

These application notes provide a detailed protocol for the preparation of this compound working solutions for research and development purposes.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C12H18D3N5O2S2 | [1] |

| Molecular Weight | 334.48 g/mol | [1] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 108-110°C | [5] |

Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (149.49 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |

| Water | 20 mg/mL (59.79 mM) | Requires sonication to dissolve.[1] |

| Methanol | Soluble | [5] |

| Chloroform | Slightly Soluble | [5] |

Stock Solution Storage Conditions

| Storage Temperature | Duration | Notes |

| -80°C | 6 months | Sealed storage, protected from moisture and light.[1] |

| -20°C | 1 month | Sealed storage, protected from moisture and light.[1] |

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade, newly opened

-

Methanol, HPLC grade

-

Deionized water, 18.2 MΩ·cm

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Sonicator

-

Vortex mixer

-

Syringe filters (0.22 µm)

Preparation of this compound Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed powder to a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO.

-

Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure the solid is completely dissolved.[1]

-

Volume Adjustment: Bring the solution to the final volume of 1 mL with DMSO.

-

Homogenization: Invert the flask several times to ensure a homogenous solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month in sealed, light-protected containers.[1]

Preparation of this compound Working Solutions

The concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte. The following is an example protocol for preparing a 1 µg/mL working solution, commonly used as an internal standard in LC-MS/MS assays.[4]

-

Intermediate Dilution (Optional): Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the desired final solvent (e.g., methanol or a mixture of methanol and water). This will yield a 10 µg/mL intermediate solution.

-

Final Working Solution: To prepare a 1 µg/mL working solution, pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

-

Dilution: Dilute to the final volume with the appropriate solvent (e.g., the mobile phase used in the LC-MS/MS method).

-

Filtration (for aqueous solutions): If the working solution is prepared in an aqueous buffer, it is recommended to filter it through a 0.22 µm syringe filter before use.[1]

-

Storage: Store the working solution at 2-8°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is recommended.

Quality Control

-

Concentration Verification: The concentration of the prepared stock and working solutions should be verified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Purity Check: The purity of the this compound standard should be confirmed upon receipt and periodically thereafter.

-

Stability Assessment: The stability of the working solutions under the intended storage and experimental conditions should be evaluated. Studies have shown that Nizatidine is stable in various intravenous fluids for at least 7 days at room temperature or under refrigeration.[6]

Visualizations

Caption: Workflow for this compound Solution Preparation.

Caption: Nizatidine's Mechanism of Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nizatidine Oral Solution 15 mg/mL Rx only [dailymed.nlm.nih.gov]

- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1246833-99-7 [m.chemicalbook.com]

- 6. Stability of nizatidine in commonly used intravenous fluids and containers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Nizatidine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Nizatidine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Nizatidine-d3 as the internal standard (IS), followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering excellent accuracy, precision, and a broad linear range.

Introduction

Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Accurate and reliable quantification of Nizatidine in biological matrices is crucial for clinical and pharmacological research. This application note presents a validated liquid-liquid extraction protocol in conjunction with LC-MS/MS for the determination of Nizatidine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability during sample preparation.

Experimental

Materials and Reagents

-

Nizatidine (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

Equipment

-

Triple Quadrupole Mass Spectrometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical Column (e.g., C18 column, 100 mm x 4.6 mm, 5 µm)

-

Microcentrifuge

-

Vortex Mixer

-

Sample Concentrator (e.g., Nitrogen Evaporator)

-

Autosampler Vials

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic: 95% B |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nizatidine) | m/z 332.1 → 155.1[2][3] |

| MRM Transition (this compound) | m/z 335.1 → 155.1[2][3] |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Nizatidine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Nizatidine stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Spiked Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration curve (CC) and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortexing: Vortex the tubes vigorously for 5 minutes.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95% Methanol with 5mM Ammonium Formate).

-

Vortex and Transfer: Vortex the tubes to ensure complete dissolution and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data and Results

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 5-2000 ng/mL for Nizatidine in human plasma.[2][3] The correlation coefficient (r²) was consistently ≥ 0.99.

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nizatidine | 5 - 2000 | ≥ 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

| LQC | 15 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

| MQC | 150 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

| HQC | 1500 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | > 85 | 90 - 110 |

| HQC | > 85 | 90 - 110 |

Visualizations

Caption: Liquid-Liquid Extraction and LC-MS/MS Workflow.

Caption: MRM Transitions for Nizatidine and this compound.

Conclusion

The described liquid-liquid extraction protocol coupled with LC-MS/MS provides a reliable, sensitive, and high-throughput method for the quantification of Nizatidine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Nizatidine.

References

Application Note: High-Throughput Protein Precipitation for the Quantification of Nizatidine in Human Plasma using Nizatidine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protein precipitation method for the extraction of nizatidine from human plasma samples prior to bioanalytical quantification. The protocol employs methanol as the precipitating agent and utilizes the stable isotope-labeled compound, Nizatidine-d3, as an internal standard (IS) to ensure accuracy and precision. This simple and rapid sample preparation technique is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nizatidine is a histamine H2 receptor antagonist commonly used for the treatment of duodenal ulcers and gastroesophageal reflux disease. Accurate and sensitive measurement of nizatidine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Protein precipitation is a widely adopted technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1][2][3][4] This method efficiently removes high-abundance proteins from plasma, which can interfere with downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3][5] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample processing and analysis, thereby enhancing the robustness of the assay.[6]

This document provides a detailed protocol for the protein precipitation of human plasma samples for the analysis of nizatidine. The method has been validated and demonstrated to be suitable for routine pharmacokinetic analysis.[6]

Experimental Protocols

Materials and Reagents

-

Human plasma (with anticoagulant)

-

Nizatidine reference standard

-

This compound (Internal Standard)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

-

96-well collection plates (optional, for high-throughput)

Preparation of Standard and Internal Standard Solutions

-

Nizatidine Stock Solution (1 mg/mL): Accurately weigh and dissolve the nizatidine reference standard in methanol to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare working solutions of nizatidine and this compound by diluting the stock solutions with methanol to the desired concentrations for spiking into plasma samples to create calibration curves and quality control (QC) samples.

Sample Preparation: Protein Precipitation Protocol

-

Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add a specified amount of the this compound working solution to each plasma sample (except for blank plasma).

-

Protein Precipitation: Add 300 µL of ice-cold methanol to each tube. The 3:1 (v/v) ratio of methanol to plasma is a common and effective ratio for protein precipitation.[9]

-

Vortexing: Vortex mix the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis.

-

Analysis: The samples are now ready for injection into an LC-MS/MS system for the quantification of nizatidine.

Alternative Protein Precipitation with Perchloric Acid

An alternative method involves using perchloric acid for protein precipitation.[1][8]

-

To a plasma sample, add an equal volume of perchloric acid.

-

Vortex mix thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Inject the clear supernatant for analysis.

Data Presentation

The following tables summarize the quantitative data obtained from validated methods utilizing protein precipitation for nizatidine analysis in human plasma.

Table 1: LC-MS/MS Method Performance with Methanol Precipitation [6]

| Parameter | Value |

| Internal Standard | This compound |

| Linear Range in Plasma | 5 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Recovery | >90%[7] |

Table 2: HPLC-UV Method Performance with Perchloric Acid Precipitation [1]

| Parameter | Value |

| Linearity Range for Nizatidine | 80 - 3200 ng/mL |

| Linearity Range for N-desmethylnizatidine | 12 - 484 ng/mL |

| Intra-day Precision (CV%) | < 5.3% |

| Inter-day Precision (CV%) | < 8.1% |

| Accuracy (bias%) | < 5.3% (intra-day), < 8.1% (inter-day) |

| Recovery | 93.9 - 104.2% |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the protein precipitation workflow.

Caption: Protein Precipitation Workflow with Methanol.

Caption: Alternative Protein Precipitation with Perchloric Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Addressing matrix effects and ion suppression for Nizatidine quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and ion suppression during the quantification of Nizatidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and ion suppression, and how do they affect Nizatidine quantification?

A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Nizatidine). These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of Nizatidine in the mass spectrometer's ion source.

-